(4-Amino-2,6-dichloro-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2,6-dichloro-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,6-dichloro-phenyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloroaniline.
Nitration: The aniline derivative undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2,6-dichloro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acetic acid moiety.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl-acetic acid derivatives.
Scientific Research Applications
(4-Amino-2,6-dichloro-phenyl)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-2,6-dichloro-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino and acetic acid groups may interact with enzymes or receptors, leading to various biological effects. The chlorine atoms may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-chloro-phenyl)-acetic acid: Lacks one chlorine atom compared to (4-Amino-2,6-dichloro-phenyl)-acetic acid.
(4-Amino-3,5-dichloro-phenyl)-acetic acid: Has chlorine atoms in different positions on the phenyl ring.
(4-Amino-2,6-dichloro-phenyl)-propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
This compound is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2-(4-amino-2,6-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
KGRKTBNHZRDZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.